molecular formula C17H25N3O2 B251471 N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide

Cat. No.: B251471
M. Wt: 303.4 g/mol
InChI Key: PDQWLMQFSUSLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide, also known as BPP, is a small molecule drug that has gained attention in the scientific research community due to its potential therapeutic applications. BPP belongs to the family of piperazine derivatives, which have been studied for their pharmacological activities, including antipsychotic, anticonvulsant, and analgesic effects.

Mechanism of Action

The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress and inflammation. This compound also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. In addition, this compound has been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and autophagy.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and animals. In vitro studies have demonstrated that this compound can protect cells from oxidative stress and apoptosis by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been found to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells. In vivo studies have shown that this compound can improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. This compound has also been reported to inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, which makes it accessible for researchers. Another advantage is that this compound has been shown to have low toxicity and high bioavailability, which makes it a promising candidate for drug development. However, one limitation is that this compound is not highly selective for specific targets, which may limit its therapeutic potential in certain diseases. Another limitation is that this compound has not been extensively studied in human clinical trials, which makes it difficult to assess its safety and efficacy in humans.

Future Directions

There are several future directions for the scientific research of N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide. One direction is to further investigate the mechanism of action of this compound and its interactions with specific molecular targets. Another direction is to explore the potential therapeutic applications of this compound in various diseases, including neurodegenerative diseases, autoimmune diseases, and cancer. In addition, future research could focus on optimizing the synthesis method of this compound and developing more selective analogs of this compound with improved pharmacological properties. Overall, this compound has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.

Synthesis Methods

The synthesis method of N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide involves the reaction of 4-butanoylpiperazine with 4-aminophenylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide has been studied for its potential therapeutic applications in various scientific research fields, including neuroscience, immunology, and oncology. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound has been found to modulate the activity of immune cells such as T cells and macrophages, which are involved in the pathogenesis of autoimmune diseases and cancer. In oncology, this compound has been demonstrated to inhibit the proliferation and migration of cancer cells by targeting specific signaling pathways.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide

InChI

InChI=1S/C17H25N3O2/c1-3-5-17(22)20-12-10-19(11-13-20)15-8-6-14(7-9-15)18-16(21)4-2/h6-9H,3-5,10-13H2,1-2H3,(H,18,21)

InChI Key

PDQWLMQFSUSLBY-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC

Origin of Product

United States

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